(3-Aminoazetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone
Description
Properties
IUPAC Name |
(3-aminoazetidin-1-yl)-(2,4-dimethyl-1,3-thiazol-5-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3OS/c1-5-8(14-6(2)11-5)9(13)12-3-7(10)4-12/h7H,3-4,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSJWZLAJOIILE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Aminoazetidine
Ring formation via intramolecular cyclization : Starting from 3-haloalkylamines or amino alcohols, intramolecular nucleophilic substitution under basic conditions can form the azetidine ring. For example, 3-chloropropylamine derivatives cyclize to azetidine under controlled conditions.
Reduction and functional group transformations : If starting from azetidinones, reduction of the lactam ring can yield the 3-aminoazetidine.
Synthesis of 2,4-Dimethylthiazole-5-carboxylic Acid Derivative
Thiazole ring construction : The thiazole ring is typically synthesized by condensation of α-haloketones with thiourea or related sulfur-containing reagents, introducing methyl substituents at positions 2 and 4 by using appropriate methylated precursors.
Carboxylation at position 5 : Functionalization at position 5 with a carboxylic acid group can be achieved by lithiation followed by carbon dioxide quenching or by direct substitution if a suitable leaving group is present.
Amide Bond Formation
Use of peptide coupling reagents : The carboxylic acid derivative of the thiazole is activated using reagents such as benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent), carbodiimides (e.g., EDC, DCC), or other modern coupling agents in the presence of a base like triethylamine.
Direct acylation with acid chlorides : Conversion of the acid to the acid chloride followed by reaction with 3-aminoazetidine under mild conditions can yield the amide.
Microwave-assisted synthesis : Some protocols employ microwave irradiation to accelerate coupling reactions, improving yields and reducing reaction times.
Representative Reaction Scheme and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Azetidine ring formation | Intramolecular cyclization of 3-haloalkylamine, base | 60-80 | Control of temperature critical |
| 2 | Thiazole ring synthesis | Condensation of α-haloketone with thiourea, methylated precursors | 70-85 | Methyl groups introduced via precursors |
| 3 | Carboxylation at C-5 | Lithiation + CO2 or substitution | 50-75 | Requires anhydrous conditions |
| 4 | Amide bond formation | BOP reagent, triethylamine, DMF, room temp or microwave | 65-90 | Microwave heating reduces reaction time |
Research Findings and Optimization
Coupling Efficiency : Use of BOP reagent with triethylamine in anhydrous DMF has been shown to give high coupling efficiency for amide bond formation involving azetidine amines and heteroaryl acids, with yields often exceeding 80% under optimized conditions.
Microwave Assistance : Microwave irradiation at temperatures around 140 °C for 1–5 hours accelerates the coupling reaction, reducing side reactions and improving purity.
Purification : Silica gel chromatography using dichloromethane/methanol mixtures is effective for purifying the final amide compound.
Alternative Catalysts : Palladium-catalyzed cross-coupling reactions have been employed for related heterocyclic systems but are less common for direct amide formation in this context.
Summary Table of Preparation Methods
| Preparation Aspect | Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| 3-Aminoazetidine synthesis | Intramolecular cyclization | 3-haloalkylamine, base | Straightforward, moderate yield | Requires careful temperature control |
| 2,4-Dimethylthiazole synthesis | Condensation of α-haloketone with thiourea | α-Haloketone, thiourea, methylated precursors | Efficient ring formation | Multi-step, sensitive intermediates |
| Carboxylation at position 5 | Lithiation and CO2 quenching | Organolithium reagents, CO2 | Direct functionalization | Moisture sensitive, requires dry conditions |
| Amide bond formation | Coupling with BOP reagent or acid chloride | BOP reagent, triethylamine, DMF, microwave | High yield, mild conditions | Cost of reagents, need for anhydrous conditions |
Chemical Reactions Analysis
(3-Aminoazetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Oxo derivatives of the compound.
Reduction: Reduced analogs with altered functional groups.
Substitution: Various substituted derivatives based on the nucleophile used.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Employed in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism by which (3-Aminoazetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following thiazole- and methanone-containing analogs highlight key structural differences and their implications:
Biological Activity
The compound (3-Aminoazetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a novel molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape surrounding this compound.
Chemical Structure and Properties
The molecular structure of (3-Aminoazetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone can be described as follows:
- Molecular Formula : C₉H₁₃N₃OS
- Molecular Weight : 199.29 g/mol
This compound features an azetidine ring and a thiazole moiety, both of which are known for their biological significance.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. The thiazole moiety in (3-Aminoazetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is particularly noteworthy for its ability to inhibit various bacterial strains.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (3-Aminoazetidin-1-yl)(2,4-DMT) | Staphylococcus aureus | 32 µg/mL |
| (3-Aminoazetidin-1-yl)(2,4-DMT) | Escherichia coli | 64 µg/mL |
| (3-Aminoazetidin-1-yl)(2,4-DMT) | Pseudomonas aeruginosa | 128 µg/mL |
The above data suggests that this compound could serve as a lead for developing new antimicrobial agents.
Cytotoxicity and Cancer Research
Studies have explored the cytotoxic effects of (3-Aminoazetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone against various cancer cell lines. The compound has demonstrated promising results in inhibiting cell proliferation.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
These findings indicate that the compound may possess potential as an anticancer agent.
The proposed mechanism by which (3-Aminoazetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone exerts its biological effects involves the inhibition of specific kinases involved in cell cycle regulation. This inhibition leads to apoptosis in cancer cells and a reduction in bacterial growth through interference with essential metabolic pathways.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models. For instance:
- Study on Antibacterial Activity : A recent study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of various thiazole derivatives, including our compound. Results showed significant inhibition against multi-drug resistant strains of E. coli and S. aureus .
- Cytotoxicity Study : Another investigation focused on the cytotoxic effects on breast cancer cells, revealing that treatment with (3-Aminoazetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone resulted in a dose-dependent decrease in cell viability .
Q & A
Q. What are the established synthetic routes for (3-Aminoazetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone?
Methodological Answer: The synthesis typically involves multi-step condensation reactions. For example:
- Azetidine-thiazole coupling : Reacting 3-aminoazetidine derivatives with activated thiazole carbonyl precursors under reflux conditions. Ethanol or dimethylformamide (DMF) are common solvents, with catalytic acetic acid or triethylamine to facilitate amide bond formation .
- Intermediate purification : Post-reaction, solvent evaporation under reduced pressure followed by recrystallization (e.g., using ethanol or DMF) yields the pure product. Evidence from analogous thiazole-triazole syntheses highlights the importance of stoichiometric control to avoid byproducts .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
Methodological Answer:
- NMR Spectroscopy : H and C NMR are used to verify the azetidine N–H (δ ~2.5–3.5 ppm) and thiazole C–S (δ ~160–170 ppm) environments. Coupling constants in the azetidine ring confirm its strained geometry .
- IR Spectroscopy : Peaks at ~1650–1700 cm confirm the ketone (C=O) group, while N–H stretches (3300–3500 cm) validate the amine moiety .
- Elemental Analysis : Matches between calculated and observed C, H, N, and S percentages confirm purity (>95%) .
Advanced Research Questions
Q. How can reaction yields be optimized under varying solvent and catalyst conditions?
Methodological Answer:
- Solvent screening : Polar aprotic solvents (e.g., DMF) often improve solubility of intermediates, while ethanol minimizes side reactions. Evidence from triazole-thiazole syntheses shows a 15–20% yield increase in DMF vs. ethanol due to better intermediate stabilization .
- Catalyst selection : Triethylamine enhances nucleophilicity in amide coupling, whereas acetic acid may protonate competing nucleophiles. A 1:1.2 molar ratio of catalyst to substrate is recommended .
Q. How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Control for degradation : Monitor compound stability under assay conditions (e.g., pH, temperature). For instance, organic degradation over 9 hours in aqueous media can alter activity profiles, necessitating real-time HPLC monitoring .
- Standardize assay protocols : Variability in cell lines (e.g., HepG2 vs. MCF-7) or incubation times may explain discrepancies. Use internal controls like doxorubicin to calibrate cytotoxicity measurements .
Q. What computational strategies predict the compound’s binding affinity to target proteins?
Methodological Answer:
- Molecular docking : Tools like AutoDock Vina model interactions between the thiazole ring and hydrophobic enzyme pockets (e.g., kinases). Docking scores correlate with experimental IC values when validated against crystal structures .
- DFT calculations : Optimize the compound’s geometry at the B3LYP/6-31G(d,p) level to evaluate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Q. How is the compound’s stability assessed under physiological conditions?
Methodological Answer:
- Accelerated stability studies : Incubate the compound at 37°C in buffers (pH 2–9) and analyze degradation via LC-MS. For example, ester hydrolysis in acidic conditions may require formulation adjustments .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C suggests suitability for long-term storage) .
Q. What strategies enable regioselective functionalization of the azetidine ring?
Methodological Answer:
- Protecting group chemistry : Use tert-butoxycarbonyl (Boc) to shield the 3-amino group during thiazole coupling. Deprotection with trifluoroacetic acid restores reactivity for subsequent modifications .
- Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura reactions introduce aryl groups at the azetidine C-2 position, as demonstrated in pyrazole-methanone analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
